24-Methylhexacosanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

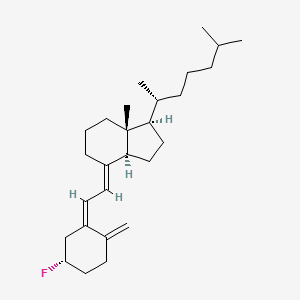

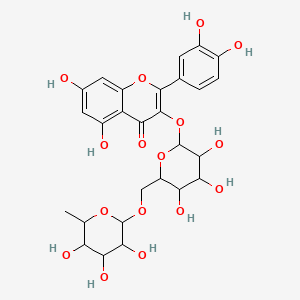

24-methylhexacosanoic acid is a methyl-branched fatty acid that is cerotic acid substituted by a methyl group at position 24. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a very long-chain fatty acid. It derives from a hexacosanoic acid.

Scientific Research Applications

1. Role in Human Milk and Infant Nutrition

24-Methylhexacosanoic acid (24:1 n-9, NA), a crucial component in the development of white matter, is naturally present in human milk. A study by Yu et al. (2019) quantified nervonic acid in human milk at different lactation stages and compared it with infant formulae. The findings revealed the highest concentration of NA in colostrum, highlighting its importance in early infant nutrition (Yu et al., 2019).

2. Presence in Phytochemicals

In the study of Psychotria viridis leaves, 24-methylene-cycloartanol was identified among various chemical constituents. These compounds have shown potential in inhibiting cholinesterase and exhibiting cytotoxic activities against cancer cell lines, indicating a role in medicinal chemistry and drug discovery (Soares et al., 2017).

3. Metabolomics and Prostate Cancer Biomarkers

A metabolomic study identified differentiating and prognostic biomarkers for prostate carcinoma, including tricosanoic acid and cerebronic acid. The research by Jung et al. (2013) found these metabolites in higher concentrations in malignant tissues, demonstrating their diagnostic and prognostic potential in prostate cancer (Jung et al., 2013).

4. Chemical Synthesis and Industrial Applications

This compound is relevant in the synthesis of various compounds. Doll et al. (2007) reported the synthesis of branched methyl α-hydroxy stearate esters from methyl oleate and organic acids, showcasing its utility in creating bio-based lubrication fluids and potentially in surfactants and fuel additives (Doll et al., 2007).

properties

CAS RN |

89838-00-6 |

|---|---|

Molecular Formula |

C27H54O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

24-methylhexacosanoic acid |

InChI |

InChI=1S/C27H54O2/c1-3-26(2)24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27(28)29/h26H,3-25H2,1-2H3,(H,28,29) |

InChI Key |

QKVYEHVFHQOMSA-UHFFFAOYSA-N |

SMILES |

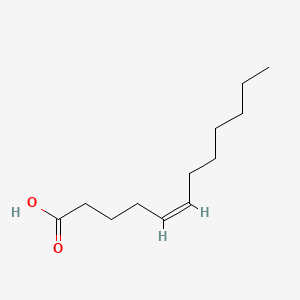

CCC(C)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R-cis)-6-methoxy-4-[3-(3-vinyl-4-piperidyl)propyl]quinoline monohydrochloride](/img/structure/B1236760.png)

![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)

![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)

![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)